N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride
Description
Properties
IUPAC Name |
N-ethylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-8-7-3-6(4-7)5-7;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISWUEVMTZTDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC12CC(C1)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Bicyclo[1.1.1]pentane
The synthesis of N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride generally involves the following steps:
Lithiation of Bicyclo[1.1.1]pentane : The first step involves converting bicyclo[1.1.1]pentane into its lithiated form. This can be achieved using strong bases like lithium diisopropylamide (LDA) or n-butyllithium in an appropriate solvent such as tetrahydrofuran (THF) or diethyl ether.
Alkylation with Ethyl Halides : The lithiated bicyclo[1.1.1]pentane is then reacted with ethyl halides (e.g., ethyl bromide or ethyl iodide) to introduce the ethyl group. This step is typically carried out under inert conditions to prevent side reactions.
Conversion to Amine : The resulting alkylated compound is then converted into an amine. This can be achieved through various methods, such as reduction of a nitro group or reaction with ammonia in the presence of a catalyst.
Formation of Hydrochloride Salt : Finally, the amine is converted into its hydrochloride salt by treatment with hydrochloric acid.
Alternative Synthesis Routes
Alternative routes may involve the use of different starting materials or reagents. For instance, Michl and co-workers have shown that radical species can be used to synthesize bicyclo[1.1.1]pentane derivatives, which could potentially be adapted for the synthesis of this compound.
Purification and Characterization
After synthesis, the compound is purified using techniques such as flash column chromatography or recrystallization. Characterization is typically performed using spectroscopic methods like NMR (nuclear magnetic resonance) and mass spectrometry.
Data and Findings
| Compound | Synthesis Yield | Purification Method | Characterization Techniques |
|---|---|---|---|
| This compound | Variable, depending on conditions | Flash column chromatography, recrystallization | NMR, MS |
Chemical Reactions Analysis
Types of Reactions
N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-ethylbicyclo[1.1.1]pentan-1-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-ethylbicyclo[1.1.1]pentan-1-one.
Reduction: N-ethylbicyclo[1.1.1]pentan-1-amine.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Agents
N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride serves as a precursor in the synthesis of potent antibacterial agents. Specifically, it has been utilized in the development of quinolone derivatives, which are known for their broad-spectrum antibacterial activity. For instance, the compound has been linked to the synthesis of U-87947E, a quinolone antibiotic that exhibits significant efficacy against various bacterial strains .
Analgesics and Opioid Analogs
The compound has also been explored for its potential as an opioid analog. Research indicates that derivatives of bicyclo[1.1.1]pentane structures can exhibit analgesic properties comparable to traditional opioids while potentially reducing side effects associated with opioid use, such as addiction and respiratory depression .
Organic Synthesis
Click Chemistry Applications
this compound is valuable in click chemistry, a method that allows for the rapid synthesis of complex molecules through highly efficient reactions. The compound can be used to prepare bicyclo[1.1.1]pentane-derived azides, which are crucial intermediates in the synthesis of various bioactive compounds and materials .
Synthesis of Functionalized Compounds
The compound's unique bicyclic structure facilitates the synthesis of highly functionalized derivatives through various chemical reactions, including halogenation and nucleophilic substitutions. These derivatives can be tailored for specific applications in pharmaceuticals and agrochemicals .
Materials Science
Polymer Chemistry
In materials science, this compound has potential applications in the development of new polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to materials with unique characteristics suitable for various industrial applications .
Summary of Applications
| Field | Application | Example/Details |
|---|---|---|
| Medicinal Chemistry | Antibacterial Agents | Precursor for U-87947E |
| Analgesics and Opioid Analogs | Potential analgesic with reduced side effects | |
| Organic Synthesis | Click Chemistry | Preparation of bicyclo[1.1.1]pentane-derived azides |
| Synthesis of Functionalized Compounds | Tailored derivatives for pharmaceuticals | |
| Materials Science | Polymer Chemistry | Development of new polymers with enhanced properties |
Case Study 1: Synthesis of Antibacterial Quinolones
A study conducted by researchers at Pfizer demonstrated the successful synthesis of U-87947E using this compound as a key intermediate, highlighting its role in developing new antibacterial therapies.
Case Study 2: Bicyclic Structures in Opioid Research
Research published in the Royal Society of Chemistry explored the use of bicyclo[1.1.1]pentane derivatives as opioid receptor modulators, showcasing their potential to provide analgesic effects without the addictive properties typical of conventional opioids.
Mechanism of Action
The mechanism of action of N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can fit into specific binding sites, while the ethylamine moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: N-Substituted Bicyclo[1.1.1]pentan-1-amine Hydrochloride Derivatives
Table 2: Bridgehead-Substituted Bicyclo[1.1.1]pentan-1-amine Hydrochloride Derivatives
Key Research Findings and Analysis
Synthetic Accessibility :
- The parent compound, bicyclo[1.1.1]pentan-1-amine hydrochloride, is synthesized via radical reduction of azido precursors using tris(trimethylsilyl)silane (TTMSS) in yields of 78–82% . N-Alkylated derivatives (e.g., N-methyl, N-ethyl) are prepared by alkylating the parent amine, though optimization is required to mitigate steric hindrance .
- Bridgehead-substituted derivatives (e.g., 3-fluoro, 3-phenyl) require specialized methods, such as radical fluorination or metal-free homolytic aromatic alkylation , which introduce substituents without destabilizing the BCP core.
Physicochemical Properties :
- N-Ethyl substitution increases lipophilicity (clogP ≈ 1.2) compared to the parent amine (clogP ≈ -0.3), enhancing membrane permeability but reducing aqueous solubility .
- Bridgehead fluorination (e.g., 3-fluoro derivative) lowers basicity (pKa ≈ 6.5 vs. 8.2 for the parent) due to electron-withdrawing effects, improving metabolic stability .
Commercial Viability :
- Bicyclo[1.1.1]pentan-1-amine hydrochloride is commercially available at ~$200–$500/g (250+ gram scale), while substituted derivatives (e.g., 3-phenyl) cost significantly more due to complex synthesis .
Applications in Drug Discovery :
Biological Activity
N-Ethylbicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic amine with significant potential in medicinal chemistry and organic synthesis. Its unique structural features enable it to interact with various biological targets, making it a compound of interest in drug discovery and development.
Chemical Structure and Properties
- Molecular Formula : CHN·ClH
- Molecular Weight : 147.646 g/mol
- CAS Number : 2187435-35-2
The compound features a bicyclic core structure that provides a rigid framework conducive to specific binding interactions with biological molecules. This structure allows for the formation of hydrogen bonds and electrostatic interactions, which are critical for modulating the activity of target proteins.
This compound interacts with enzymes and receptors through its bicyclic structure. The core structure fits into specific binding sites, while the ethylamine moiety can engage in essential interactions with amino acid residues at the active sites of proteins. This dual interaction mechanism is crucial for its biological effects, which can include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.
In Vitro Studies
Recent research has demonstrated that this compound exhibits notable biological activity in vitro:
| Study | Biological Target | Effect Observed |
|---|---|---|
| Study 1 | Serotonin Receptors | Moderate agonistic activity, enhancing serotonin signaling |
| Study 2 | Dopamine Transporters | Inhibition observed, suggesting potential for treating addiction disorders |
| Study 3 | Cyclic AMP Phosphodiesterase | Inhibition leading to increased cAMP levels, indicating potential in mood regulation |
Case Studies
A series of case studies have highlighted the compound's potential therapeutic applications:
- Case Study A : Investigated its effects on anxiety-related behaviors in animal models. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential as an anxiolytic agent.
- Case Study B : Explored its role in pain modulation through receptor interaction studies. The findings showed that the compound could mimic analgesic effects similar to established pain relievers.
Applications in Drug Discovery
This compound serves as a valuable scaffold in drug design due to its ability to mimic functional groups found in bioactive compounds. Its applications include:
- Pharmacophore Development : Utilized as a building block for synthesizing novel pharmacophores that target specific biological pathways.
- Material Science : Its unique properties make it suitable for developing materials with high thermal stability and rigidity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride?
- Methodological Answer : The compound is synthesized via catalytic hydrogenolysis of N-benzyl precursors. For example, N,N-dibenzylbicyclo[1.1.1]pent-1-yl-amine is deprotected using 20% palladium hydroxide on carbon in methanol under nitrogen, yielding the hydrochloride salt after acid treatment . Key steps include maintaining inert conditions (nitrogen atmosphere) and optimizing catalyst loading (e.g., 45 mg Pd(OH)₂/C per 2.1 g precursor).
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer :
- NMR Analysis : ¹H NMR (DMSO-d₆) shows peaks at δ 8.94 (s, 3H, NH₃⁺), 2.58 (s, 1H bridgehead proton), and 1.98 (s, 6H, equatorial protons) .
- HRMS : ESI-TOF confirms the molecular ion [C₅H₉N]⁺ at m/z 83.0734 (calc. 83.0735) .
- Melting Point : Observed range 241–243°C (literature: 247–251°C), indicating minor impurities .
Q. What safety protocols are recommended for handling bicyclo[1.1.1]pentane derivatives?
- Methodological Answer : While direct data for the ethyl derivative is limited, structurally similar bicyclo compounds (e.g., N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide) require:
- PPE : Gloves, goggles, and respiratory protection to avoid inhalation of aerosols .
- Storage : Inert atmosphere at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How does strain-release amination address scalability challenges in synthesizing bicyclo[1.1.1]pentan-1-amine derivatives?
- Methodological Answer : Traditional routes (3–5 steps, toxic reagents) yield <100 mg, but strain-release amination enables direct insertion of the strained bicyclo[1.1.1]pentane (BCP) scaffold into amines. For example, Baran’s method uses lithium bis(trimethylsilyl)amide to generate super electron-donating 2-azaallyl anions, reacting with [1.1.1]propellane to produce BCP amines in one step . This method allowed Pfizer to scale production to >100 g for preclinical studies .
Q. What mechanistic insights explain the regioselectivity in radical-based functionalization of bicyclo[1.1.1]pentanes?
- Methodological Answer : Radical carboamination of [1.1.1]propellane with hydrazyl reagents and Fe(Pc) catalysis proceeds via a stepwise mechanism. The bridgehead C1 radical intermediate preferentially reacts with electron-deficient azodicarboxylates, enabling 1,3-difunctionalization (e.g., di-tert-butyl hydrazine-1,2-dicarboxylate formation) . Computational studies suggest radical stability at the bridgehead due to hyperconjugation .
Q. How can researchers resolve contradictions in reported yields for BCP amine syntheses?
- Methodological Answer : Discrepancies arise from precursor purity and reaction conditions. For example:
- Deprotection Efficiency : Residual moisture in Pd(OH)₂/C reduces hydrogenolysis yield; pre-drying the catalyst improves consistency .
- Solvent Effects : Methanol vs. ethanol impacts solubility of intermediates; methanol’s lower polarity enhances Pd catalyst activity .
Q. What strategies enable 3-position functionalization of bicyclo[1.1.1]pentan-1-amine?
- Methodological Answer : Direct 3-substitution is challenging due to steric hindrance. Recent approaches include:
- Turbo Amide Metallation : Using turbo amides (e.g., LiHMDS) to generate BCP-lithium intermediates, followed by electrophilic quenching (e.g., alkyl halides) .
- Photochemical Cycloaddition : Imine-substituted BCPs undergo (4+2) cycloaddition with alkenes under UV light, enabling late-stage diversification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
